Trifluoroacetic anhydride

概述

描述

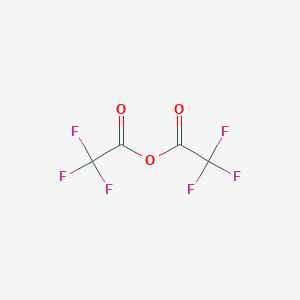

Trifluoroacetic anhydride (C₄F₆O₃, molecular weight 210.03 g/mol) is a fluorinated acylating agent characterized by its high reactivity, low boiling point (39–40°C at 20 mmHg), and density of 1.51 g/cm³ . Its trifluoroacetyl groups enable versatile applications in organic synthesis, including peptide deprotection, derivatization for gas chromatography-mass spectrometry (GC-MS) , and catalysis in heterocyclic ring transformations . TFAA is also employed in electrochemical systems as an electrolyte additive to enhance lithium battery performance and in regioselective nitration reactions . Despite its utility, TFAA’s acute toxicity and corrosiveness necessitate careful handling .

准备方法

Phosphorus Pentoxide-Mediated Condensation

The reaction of trifluoroacetic acid (TFA) with phosphorus pentoxide (P₂O₅) represents one of the earliest methods for TFAA synthesis. This vapor-phase condensation reaction proceeds via dehydration, producing TFAA and phosphoric acid as a byproduct . Industrially, this method employs a 1:0.65–1:1.5 weight ratio of TFA to P₂O₅ under sealed conditions to mitigate moisture ingress .

Reaction Conditions and Yield Optimization

Batch processes typically achieve 86–91% yield with 99.2% purity when using high-purity reactants (≥98% TFA, ≥98% P₂O₅) . The reaction occurs at 80–115°C, with continuous distillation of TFAA (boiling point: 39.5°C) to shift equilibrium toward product formation . A critical innovation in patent CN101108797A involves staged P₂O₅ addition and tail-gas recycling, which reduces reagent waste and improves mass efficiency .

Limitations and Byproduct Management

Despite high yields, P₂O₅’s hygroscopic nature complicates handling, as residual moisture generates viscous phosphoric acid slurries that impede product separation . Furthermore, the corrosive byproduct necessitates specialized reactor materials (e.g., Hastelloy C-276) and increases disposal costs .

Table 1: Phosphorus Pentoxide Method Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Typical Yield | 86–91% | |

| Purity | ≥99.2% | |

| Byproduct (H₃PO₄) Yield | 75–76% | |

| Reaction Temperature | 80–115°C |

Trifluoroacetyl Chloride Alkylation

This route involves reacting trifluoroacetyl chloride (CF₃COCl) with alkali metal salts (e.g., Na, K) to form TFAA and metal chlorides . While theoretically straightforward, the method faces economic and practical hurdles.

Cost and Contamination Challenges

Trifluoroacetyl chloride’s high cost ($894/kg) and corrosivity make this method prohibitively expensive for industrial scales . Additionally, sodium chloride byproducts contaminate the TFAA, requiring energy-intensive purification steps such as fractional distillation .

Selectivity and Side Reactions

Competing hydrolysis of CF₃COCl in the presence of trace moisture generates TFA, reducing overall yield. Patent US4595541A notes that even under anhydrous conditions, yields rarely exceed 70% due to incomplete salt reactivity .

α-Halogenated Acid Anhydride Route

Patented by Amiet and Disdier, this method employs α-halogenated acetic anhydrides (e.g., dichloroacetic anhydride) as acylating agents . The reaction with TFA proceeds via nucleophilic acyl substitution, releasing TFAA and halogenated acetic acid.

Stepwise Mechanism and Distillation

The process occurs in two stages:

-

Anhydride Preparation : Acetic anhydride reacts with excess α-halogenated acid chloride (25% excess) in an inert solvent (e.g., dichloromethane) .

-

TFAA Synthesis : The resulting anhydride reacts with TFA at 80–115°C, with TFAA distilled continuously to drive equilibrium .

Table 2: α-Halogenated Anhydride Method Parameters

| Parameter | Value | Source |

|---|---|---|

| TFA:Anhydride Ratio | 4:1 (molar) | |

| Yield (TFAA) | 70% | |

| Byproduct | CHCl₂COOH | |

| Distillation Temperature | 38.5–39.5°C (head) |

Reactive Distillation with Acetic Anhydride

Emerging research explores TFAA synthesis via reactive distillation of TFA and acetic anhydride (Ac₂O). This method avoids halogens and generates marketable acetic acid as a byproduct .

Reaction Thermodynamics and Kinetics

The two-step mechanism involves:

-

Fast Formation of Mixed Anhydride :

-

Slow Equilibrium to TFAA :

Distillation removes TFAA (bp 39.5°C) and acetic acid (bp 118°C), shifting equilibrium toward products .

Experimental Results and Scalability

Lab-scale trials achieved 94% TFAA purity but only 9% conversion due to kinetic limitations . Increasing column height from 15 cm to 30 cm improved asymmetric anhydride separation, suggesting that taller columns could enhance efficiency .

Table 3: Reactive Distillation Performance

| Parameter | Value | Source |

|---|---|---|

| TFAA Purity | 94% | |

| Conversion (TFA) | 9% | |

| Optimal Ac₂O:TFA Ratio | 1:2 (molar) | |

| Energy Input | 150–200 kJ/mol |

Aspen Plus Simulation Insights

Process modeling using UNIQUAC thermodynamic parameters predicted 96% TFA recovery from surfactant synthesis waste streams . However, azeotrope formation between TFA and heptane complicated simulations, highlighting the need for experimental validation during scale-up .

Comparative Analysis of Industrial Viability

Economic Considerations

-

P₂O₅ Method : High yields but costly waste management ($120–150/ton for phosphoric acid neutralization) .

-

Reactive Distillation : Lower yields but byproduct acetic acid offsets raw material costs ($0.50/kg) .

Environmental Impact

-

Halogen-free methods (reactive distillation) reduce regulatory compliance costs by 30–40% compared to chlorinated routes .

-

P₂O₅ processes generate 0.8–1.2 tons of phosphoric acid waste per ton of TFAA, requiring dedicated treatment facilities .

Technical Hurdles

化学反应分析

Radical Trifluoroacetylation of Alkenes

TFAA serves as a trifluoroacyl radical source under visible-light photoredox conditions. The radical forms via C–O bond cleavage, enabling regioselective trifluoroacetylation of alkenes to yield α,β-unsaturated trifluoromethyl ketones .

Mechanism:

-

Initiation: Ir(ppy)₃ photocatalyst excites TFAA, generating a trifluoroacyl radical (CF₃CO- ).

-

Propagation: Radical adds to alkenes, followed by oxidation and deprotonation.

Substrate Scope and Yields:

| Substrate | Product | Yield (%) |

|---|---|---|

| Styrene | (E)-CF₃-enone | 79–85 |

| 4-Chlorostyrene | Halogenated CF₃-enone | 75 |

| (−)-10-Camphorsulfonamide | Functionalized ketone | 68 |

Conditions: 1 mol% Ir(ppy)₃, EtOAc, 12 h irradiation .

Promotion of Electrophilic Aromatic Substitution

TFAA activates carboxylic acids and facilitates electrophilic aromatic substitutions:

-

Friedel-Crafts Acylation: TFAA generates acylium ions for aromatic ring functionalization.

-

Nitration/Sulfonation: Acts as a Lewis acid catalyst, enhancing electrophile reactivity .

Example:

In bio-based surfactant synthesis, TFAA acylates furan derivatives at room temperature, achieving 95.6% conversion of lauric acid to acylated furans .

Swern Oxidation and Sulfoxide Reduction

-

Swern Oxidation: TFAA replaces oxalyl chloride, enabling alcohol-to-ketone conversions at -30°C .

-

Sulfoxide Reduction: With NaI, TFAA reduces sulfoxides to sulfides via in situ formation of trifluoroacetyl iodide .

Reaction Scheme:

科学研究应用

Organic Synthesis

1.1 Cascade Rearrangement

TFAA has been employed in the synthesis of thiadiazoles and thiadiazolones through a nitro group-participating cascade rearrangement. This method highlights TFAA's role in facilitating complex organic reactions, showcasing its utility in synthesizing heterocyclic compounds efficiently .

1.2 Selective Synthesis of Oxazoles

Research demonstrates that TFAA can control copper loading during the selective synthesis of trifluoromethyl-substituted oxazoles. This application underscores its versatility in manipulating reaction conditions to achieve desired product selectivity .

Material Science

2.1 Wood Esterification

TFAA is utilized in the esterification of wood with fatty acids, leading to the development of new bioplastic materials. This innovative application not only enhances the properties of wood but also contributes to sustainable material development .

Analytical Chemistry

3.1 Ion-Pairing Reagent in Chromatography

In reversed-phase high-performance liquid chromatography (RP-HPLC), TFAA serves as an effective ion-pairing reagent, improving the separation efficiency of various compounds, including beta-blockers. The presence of TFAA significantly enhances chromatographic performance by facilitating better retention and peak symmetry .

Case Studies

作用机制

The mechanism of action of trifluoroacetic anhydride involves its strong electrophilic nature, which allows it to react readily with nucleophiles such as amines, alcohols, and phenols. The trifluoroacetyl group introduced by this compound can significantly alter the reactivity and properties of the target molecule. In the Swern oxidation, for example, it activates dimethyl sulfoxide, facilitating the oxidation of alcohols to carbonyl compounds .

相似化合物的比较

Comparative Analysis with Structural and Functional Analogues

Acetic Anhydride (Ac₂O)

- Reactivity : Ac₂O is less electrophilic due to the absence of electron-withdrawing fluorine atoms. It is widely used for acetylation in aspirin and cellulose acetate synthesis.

- Comparison with TFAA :

- TFAA’s trifluoroacetyl group is ~10⁵ times more reactive than Ac₂O’s acetyl group due to fluorine’s inductive effect .

- In nitration reactions, TFAA enables regioselective 3-nitroindole formation under mild conditions, whereas Ac₂O requires acidic or metallic catalysts .

- TFAA catalyzes heterocyclic transformations (e.g., oxadiazole synthesis) at room temperature, while chloroacetic anhydride requires reflux .

Difluoroacetic Anhydride (DFAA)

- Electrochemical Performance : DFAA (C₄H₄F₄O₃, 176.07 g/mol) improves lithium-ion battery cycling efficiency at 0.5–5 wt% concentrations. TFAA outperforms DFAA in reducing lithium dendrite formation but degrades faster due to higher reactivity .

Pivalic Anhydride

- Steric Effects : Pivalic anhydride’s bulky tert-butyl group introduces steric hindrance, favoring selective acylation in hindered substrates. In contrast, TFAA’s small size allows efficient acylation of sterically crowded amines and alcohols .

Tosyl Azide

- Diazo Transfer : TFAA achieves 70–96% yields in α-diazocarbonyl synthesis, outperforming tosyl azide in both efficiency and substrate scope .

Physical and Chemical Properties

| Compound | Molecular Formula | Density (g/cm³) | Boiling Point (°C) | Key Distinguishing Feature |

|---|---|---|---|---|

| Trifluoroacetic anhydride | C₄F₆O₃ | 1.51 | 39–40 (20 mmHg) | High electrophilicity, fluorinated |

| Acetic anhydride | C₄H₆O₃ | 1.08 | 139–140 | Mild reactivity, low cost |

| Difluoroacetic anhydride | C₄H₄F₄O₃ | 1.26 | ~120 | Intermediate fluorination, milder than TFAA |

| Benzoic anhydride | C₁₄H₁₀O₃ | 1.20 | 360 | Aromatic acylation, high thermal stability |

- Solubility : TFAA’s miscibility with polar aprotic solvents (e.g., DMF, THF) facilitates reactions under homogeneous conditions, unlike hydrophobic pivalic anhydride .

- Thermal Stability : Benzoic anhydride’s high boiling point (360°C) suits high-temperature reactions, whereas TFAA’s volatility limits its use to low-temperature processes .

Research Findings and Case Studies

生物活性

Trifluoroacetic anhydride (TFAA) is an important chemical compound widely used in organic synthesis and medicinal chemistry due to its unique reactivity and ability to modify various biological molecules. This article delves into the biological activity of TFAA, highlighting its applications, mechanisms of action, and potential health implications based on recent research findings.

TFAA is a strong non-oxidizing acid that reacts with water to produce trifluoroacetic acid (TFA). It serves as a reagent for the trifluoroacetylation of various substrates, including alkenes and amines. The trifluoroacetylation process typically involves the generation of a trifluoroacyl radical through C−O bond fragmentation under photoredox conditions, which can then react with other organic molecules, leading to the formation of trifluoroacetyl derivatives .

| Property | Value |

|---|---|

| Molecular Formula | C₄F₆O₃ |

| CAS Number | 407-25-0 |

| Appearance | Colorless liquid |

| Boiling Point | 56 °C |

| Density | 1.6 g/cm³ |

Applications in Organic Synthesis

TFAA is extensively used in organic synthesis due to its efficiency in modifying functional groups. Its ability to form stable derivatives makes it valuable in the preparation of biologically active compounds. Recent studies have demonstrated its utility in:

- Trifluoroacetylation of Alkenes : A visible-light-mediated process has been developed for the trifluoroacetylation of alkenes, which allows for regioselective functionalization of small-molecule drugs . This method has been shown to yield high efficiency and selectivity, making it advantageous for late-stage functionalization in drug development.

- Esterification Reactions : TFAA has been employed as a reagent for esterification reactions involving wood and fatty acids, resulting in the synthesis of new bioplastics. This application highlights TFAA's versatility beyond traditional organic synthesis .

Toxicological Considerations

Despite its utility, TFAA poses significant health risks. It can cause severe burns upon contact with skin or mucous membranes and may lead to serious damage if ingested or inhaled . Long-term exposure has raised concerns regarding potential carcinogenic effects, although conclusive data remain limited. Research indicates that repeated exposure may lead to cumulative health effects involving various organ systems .

Case Study: Environmental Impact

A study investigating the effects of TFA on aquatic organisms found that while certain concentrations caused immediate biochemical changes in macrophytes, long-term exposure did not significantly affect plant health. This suggests that while TFA is toxic at high levels, it may not pose a significant risk at environmentally relevant concentrations .

常见问题

Basic Research Questions

Q. What is the role of trifluoroacetic anhydride (TFAA) as an acylating agent in organic synthesis, and what methodologies ensure efficient trifluoroacetyl group introduction?

TFAA is a potent acylating agent for transferring trifluoroacetyl groups to nucleophiles like alcohols, amines, and phenols. A standard protocol involves dissolving the substrate in a dry solvent (e.g., dichloromethane or acetone), adding TFAA (1–2 equivalents), and stirring at room temperature under inert conditions. For example, in esterification, TFAA reacts with hydroxyl groups to form trifluoroacetates, enhancing substrate volatility for GC analysis . In amidation, TFAA activates carboxylic acids via mixed anhydride intermediates, enabling peptide coupling . Reaction progress is monitored by TLC or NMR, with quenching using aqueous bicarbonate to neutralize excess TFAA.

Q. What safety protocols are critical when handling TFAA in laboratory settings?

TFAA reacts violently with water, producing corrosive trifluoroacetic acid. Key precautions include:

- Storage : Under anhydrous conditions (e.g., molecular sieves) at 2–10°C .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use .

- Emergency Measures : Immediate flushing of skin/eyes with water for 15+ minutes; inhalation exposure requires fresh air and medical attention .

- Waste Disposal : Neutralization with alkaline solutions (e.g., sodium bicarbonate) before disposal .

Intermediate Research Questions

Q. How can reaction conditions be optimized to control regioselectivity in TFAA-mediated syntheses?

Regioselectivity in TFAA-driven reactions depends on catalyst choice and solvent polarity. For instance, copper loading modulates selectivity in synthesizing 2,5-bis(trifluoromethyl)oxazoles vs. monotrifluoromethyl derivatives. A 10 mol% Cu(I) catalyst with TFAA in acetonitrile favors bis-substituted products, while lower Cu loading (5 mol%) shifts selectivity toward mono-substituted oxazoles . Solvent screening (e.g., DMF for polar vs. toluene for nonpolar systems) further refines outcomes.

Q. How can undesired analyte transformations during GC derivatization with TFAA be minimized?

TFAA’s acidity can catalyze side reactions, such as CBD isomerization to Δ9-THC. To suppress this:

- Temperature Control : Perform derivatization at 0–4°C to slow acid-catalyzed pathways .

- On-Column Derivatization : Use automated systems (e.g., Shimadzu AOC-30i) to directly inject TFAA-substrate mixtures onto GC columns, reducing pre-analysis handling time .

- Alternative Reagents : Replace TFAA with milder acylating agents (e.g., acetic anhydride) for acid-sensitive analytes .

Advanced Research Questions

Q. What mechanistic insights explain TFAA’s role in nucleophile-intercepted Beckmann fragmentation reactions?

In Beckmann fragmentation, TFAA promotes oxime activation to nitrilium intermediates, which are intercepted by nucleophiles (e.g., azides) to form substituted indoles. Mechanistic studies using in situ NMR and DFT calculations reveal that TFAA’s strong electron-withdrawing trifluoroacetyl group stabilizes transition states, accelerating nitrilium formation. For example, intercepting with diphenylphosphoryl azide (DPPA) yields azide-adducts with >90% selectivity under optimized conditions .

Q. How can TFAA-induced side reactions in acid-sensitive syntheses be suppressed?

In acid-labile systems (e.g., cannabinoid derivatization), TFAA’s reactivity is tempered by:

- Buffered Conditions : Adding non-nucleophilic bases (e.g., 2,6-lutidine) to neutralize trifluoroacetic acid byproducts .

- Low-Temperature Protocols : Conducting reactions at –20°C to limit acid-catalyzed isomerization .

- Alternative Activation : Using TFAA with scavengers like polymer-bound amines to sequester acidic byproducts .

Q. What advanced techniques are used to characterize TFAA’s physical properties for reaction optimization?

- Refractive Index Measurement : Rayleigh interferometry (0.5–2 µm wavelength range) determines TFAA’s optical constants, critical for photochemical applications .

- GC-MS Purity Analysis : High-purity TFAA (>99%) is verified using capillary GC with flame ionization detection, ensuring minimal impurities interfere with sensitive reactions .

- Density and Viscosity Profiling : Automated densitometers and viscometers correlate physical properties with reaction efficiency in solvent-dependent syntheses .

属性

IUPAC Name |

(2,2,2-trifluoroacetyl) 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F6O3/c5-3(6,7)1(11)13-2(12)4(8,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEDZJGFFMLHHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861920 | |

| Record name | Trifluoroacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [MSDSonline] | |

| Record name | Acetic acid, 2,2,2-trifluoro-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoroacetic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

41.2 [mmHg] | |

| Record name | Trifluoroacetic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

407-25-0 | |

| Record name | Trifluoroacetic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIFLUOROACETIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2,2-trifluoro-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoroacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOROACETIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ENA87IZHT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。